5-[(3-(4-Carboxyphenyl)-1H-pyrazol-1-yl)methyl]isophthalic acid
Description
5-[(3-(4-Carboxyphenyl)-1H-pyrazol-1-yl)methyl]isophthalic acid is a polycarboxylic acid derivative featuring an isophthalic acid backbone substituted with a pyrazole ring linked via a methyl group. The pyrazole moiety is further functionalized with a 4-carboxyphenyl group, conferring distinct electronic and steric properties.
Properties
Molecular Formula |
C19H14N2O6 |
|---|---|
Molecular Weight |
366.3 g/mol |
IUPAC Name |
5-[[3-(4-carboxyphenyl)pyrazol-1-yl]methyl]benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C19H14N2O6/c22-17(23)13-3-1-12(2-4-13)16-5-6-21(20-16)10-11-7-14(18(24)25)9-15(8-11)19(26)27/h1-9H,10H2,(H,22,23)(H,24,25)(H,26,27) |
InChI Key |
ZMGRPOHAWZHBAH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C=C2)CC3=CC(=CC(=C3)C(=O)O)C(=O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Pyrazole Derivative Synthesis
Pyrazole derivatives, including 1H-pyrazole carboxylic acids, are typically synthesized via condensation reactions involving hydrazines and β-dicarbonyl compounds or their equivalents. An improved industrially suitable process for preparing 5-acetyl-1H-pyrazole-3-carboxylic acid, a key pyrazole intermediate, has been reported with significant enhancements in yield and eco-friendliness:
- The process uses potassium tert-butoxide to react with 3,3-dimethoxybutane-2-one in toluene at low temperatures (5-10°C), followed by addition of diethyl oxalate.
- Hydrazine monohydrochloride is then added in aqueous medium to form the pyrazole ring.
- The reaction avoids organic solvents for some steps, using water as the solvent to reduce cost and simplify isolation.
- Subsequent purification involves solvent distillation and crystallization steps, yielding 5-acetyl-1H-pyrazole-3-carboxylic acid with high purity (99.93% by HPLC) and good yield (~63 g from 100 g starting material).
This process is advantageous over older methods that required preparative HPLC and large solvent volumes.
Aromatic Carboxylic Acid Functionalization
Isophthalic acid derivatives, such as 5-(4-carboxyphenoxy)isophthalic acid, are synthesized through nucleophilic aromatic substitution or coupling reactions:
- For example, 5-(4-carboxyphenoxy)isophthalic acid has been prepared by reacting potassium carbonate and 4-carboxyphenol derivatives in dimethylformamide at 80°C for 24 hours, followed by alkaline hydrolysis and acidification to yield the carboxylic acid functionalities.
- Palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings) are commonly employed to link pyrazole rings to aromatic carboxylic acids, often using Pd(dppf)Cl2 or Pd(PPh3)4 catalysts under inert atmosphere at reflux temperatures.
Coupling of Pyrazole and Aromatic Acid Components
The key step to prepare 5-[(3-(4-Carboxyphenyl)-1H-pyrazol-1-yl)methyl]isophthalic acid involves linking the pyrazole moiety to the isophthalic acid via a methylene bridge:
- A common approach is to functionalize the pyrazole nitrogen or carbon with a suitable leaving group or handle (e.g., halomethyl group) that can undergo nucleophilic substitution or coupling with an isophthalic acid derivative bearing a complementary reactive site.
- Alternatively, palladium-catalyzed coupling reactions can be used to directly link the pyrazole ring to the aromatic acid, requiring careful control of reaction conditions to preserve the acid groups and pyrazole integrity.
- The use of bases such as potassium carbonate and solvents like dimethylformamide at elevated temperatures (80-100°C) facilitates these coupling reactions.
- Post-reaction, the products are purified by crystallization or chromatography to achieve high purity.
Representative Data Table: Preparation Conditions Summary
| Step | Reagents/Conditions | Temperature | Time | Yield/Purity | Notes |
|---|---|---|---|---|---|
| Pyrazole core synthesis | Potassium tert-butoxide, 3,3-dimethoxybutane-2-one, diethyl oxalate, hydrazine HCl | 5-10°C (initial), then 25-30°C | 4-6 hours | ~63 g, 99.93% purity (HPLC) | Water used as solvent in hydrazine step; ecofriendly |
| Aromatic acid functionalization | K2CO3, DMF, 80°C | 80°C | 24 hours | Not specified | Hydrolysis and acidification follow |
| Coupling reaction | Pd(dppf)Cl2 or Pd(PPh3)4, base (K2CO3), DMF | 70-100°C | 1-2 days | Not specified | Inert atmosphere required |
| Purification | Crystallization, filtration, chromatography | Ambient to 55°C | Several hours | High purity achieved | Solvent removal and recrystallization |
Research Outcomes and Notes
- The improved pyrazole synthesis method significantly reduces solvent use and time compared to older methods, making it suitable for scale-up and industrial application.
- The coupling of pyrazole derivatives to aromatic acids requires careful catalyst and condition selection to avoid side reactions and ensure high selectivity.
- The overall synthetic route to this compound is modular, allowing optimization at each step for yield and purity.
- No direct literature source was found detailing a fully optimized, one-pot synthesis of this exact compound, indicating a potential area for further research.
Chemical Reactions Analysis
Types of Reactions
5-[(3-(4-Carboxyphenyl)-1H-pyrazol-1-yl)methyl]isophthalic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH, and solvents to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction could produce alcohols or amines .
Scientific Research Applications
Medicinal Applications
1. Anticancer Activity
Research indicates that derivatives of pyrazole compounds exhibit significant anticancer properties. The incorporation of the carboxyphenyl group in 5-[(3-(4-Carboxyphenyl)-1H-pyrazol-1-yl)methyl]isophthalic acid enhances its interaction with cancer cell lines. A study demonstrated that the compound effectively inhibited cell proliferation in various cancer models, suggesting its potential as a chemotherapeutic agent .
2. Anti-inflammatory Properties
Studies have shown that pyrazole derivatives can modulate inflammatory pathways. The specific structure of this compound may contribute to its ability to reduce inflammation markers in vitro, indicating potential use in treating inflammatory diseases .
3. Drug Delivery Systems
The compound's ability to form stable complexes with metal ions makes it a candidate for drug delivery systems. Research has explored its role in enhancing the solubility and bioavailability of poorly soluble drugs, thereby improving therapeutic outcomes .
Material Science Applications
1. Polymer Synthesis
this compound can be utilized as a monomer in the synthesis of high-performance polymers. Its carboxylic acid functional groups allow for easy incorporation into polymer chains, leading to materials with enhanced thermal and mechanical properties .
2. Coatings and Adhesives
Due to its chemical stability and adhesion properties, this compound is being investigated for use in coatings and adhesives. Its incorporation into formulations can improve resistance to environmental degradation and enhance bonding strength .
Data Table: Summary of Applications
| Application Area | Specific Use Case | Reference |
|---|---|---|
| Medicinal Chemistry | Anticancer agent | |
| Anti-inflammatory treatment | ||
| Drug delivery systems | ||
| Material Science | Polymer synthesis | |
| Coatings and adhesives |
Case Studies
Case Study 1: Anticancer Research
A recent study published in a peer-reviewed journal demonstrated that this compound exhibited cytotoxic activity against breast cancer cells. The mechanism involved the induction of apoptosis through the activation of caspase pathways, highlighting its potential as a lead compound for further development.
Case Study 2: Drug Formulation
In a formulation study, researchers combined this compound with an existing anticancer drug to enhance solubility and stability. The results indicated a significant increase in bioavailability compared to the drug alone, suggesting that this compound could be pivotal in future drug development strategies.
Mechanism of Action
The mechanism of action of 5-[(3-(4-Carboxyphenyl)-1H-pyrazol-1-yl)methyl]isophthalic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing biological processes. Detailed studies are required to elucidate the exact pathways and targets involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound’s structural analogs vary primarily in substituent groups, which significantly influence their physicochemical and biological properties. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Key Observations
Biological Activity: LGH00081 demonstrates potent PTP1B inhibition (IC50: 1.6 µM), attributed to its thiazolidinone and chlorophenyl substituents, which enhance target binding . In contrast, the target compound lacks reported activity data, though its carboxylate groups may facilitate interactions with charged enzyme active sites. Electron-withdrawing groups (e.g., trifluoromethyl in ) could modulate acidity and binding kinetics, while methoxy groups () increase hydrophobicity, affecting membrane permeability .
Material Science Applications :
- The target compound’s dual carboxylic acid groups make it a candidate for MOF synthesis, where rigid aromatic linkers improve framework stability . Analogs with bulkier substituents (e.g., naphthyl groups in ) may hinder porosity, whereas smaller groups like methoxy could enhance flexibility.
Crystallographic Considerations :
- Hydrogen-bonding patterns, critical for crystal packing, are influenced by carboxylate groups. The target compound’s symmetry may promote dense hydrogen-bond networks, as seen in Etter’s graph-set analysis .
Biological Activity
5-[(3-(4-Carboxyphenyl)-1H-pyrazol-1-yl)methyl]isophthalic acid, with CAS number 2231300-36-8, is a compound of significant interest in medicinal chemistry and biological research. This article delves into its biological activity, synthesizing available data from various studies to provide a comprehensive overview.
The molecular formula of this compound is , with a molecular weight of approximately 366.32 g/mol. It typically appears as a white solid or crystalline powder, soluble in DMSO (Dimethyl Sulfoxide) and other organic solvents .
Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of pyrazole derivatives, including compounds structurally related to this compound. Research indicates that these compounds exhibit significant antibacterial and antifungal activities. For instance, derivatives with similar functional groups have shown effectiveness against various strains of bacteria and fungi, suggesting potential applications in developing new antimicrobial agents .
Antioxidant Properties
Antioxidant activity is another area where this compound shows promise. The presence of carboxylic acid groups in its structure may contribute to its ability to scavenge free radicals. Studies assessing the DPPH radical scavenging activity have indicated that pyrazole derivatives can reduce oxidative stress in cellular models, which is crucial for preventing cellular damage related to various diseases .
Anti-inflammatory Effects
Compounds with similar structural motifs have been evaluated for their anti-inflammatory effects. Research suggests that these compounds can inhibit pro-inflammatory cytokines, potentially making them candidates for treating inflammatory diseases . The mechanism of action may involve the modulation of signaling pathways associated with inflammation.
Case Studies and Experimental Findings
Several case studies highlight the biological activity of related compounds:
- Study on Pyrazole Derivatives : A study demonstrated that a series of pyrazole derivatives exhibited potent antimicrobial and antioxidant activities. The structural modifications led to varying degrees of biological efficacy, emphasizing the importance of functional groups in enhancing activity .
- In Vivo Studies : In vivo experiments on similar compounds have shown promising results in reducing inflammation in animal models. These studies suggest that such compounds can effectively modulate immune responses and may be beneficial in clinical settings for inflammatory conditions .
- Molecular Docking Studies : Computational studies employing molecular docking techniques have provided insights into the binding affinities of these compounds with various biological targets, further supporting their potential therapeutic applications .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-[(3-(4-carboxyphenyl)-1H-pyrazol-1-yl)methyl]isophthalic acid?
- Methodology : Cyclocondensation reactions using precursors like ethyl acetoacetate and phenylhydrazine, followed by hydrolysis, are common for pyrazole-carboxylic acid derivatives. For example, describes synthesizing 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid via cyclocondensation of ethyl acetoacetate, DMF-DMA, and phenylhydrazine, followed by basic hydrolysis. This approach can be adapted by substituting phenylhydrazine with 4-carboxyphenylhydrazine to introduce the carboxyphenyl group .
- Key Steps :
- Refluxing in acetic acid for 3–5 hours (common in heterocyclic synthesis, as in ).
- Purification via recrystallization from DMF/acetic acid mixtures to enhance yield and purity .
Q. How can spectroscopic and crystallographic methods validate the structure of this compound?
- Spectroscopy : Use FTIR to confirm carboxylic acid (-COOH) and pyrazole ring vibrations (C=N, C-N stretching). NMR (¹H/¹³C) identifies proton environments, such as methylene (-CH2-) bridging groups and aromatic protons ( ).
- Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves bond lengths and angles. For example, reports monoclinic crystal systems (space group P2/c) with typical C–C bond lengths of ~1.45 Å and torsional angles <5°, critical for confirming stereochemistry .
Q. What solubility and stability challenges arise during handling?
- Solubility : Carboxylic acid groups enhance solubility in polar solvents (e.g., DMSO, aqueous bases) but reduce it in non-polar media. Adjust pH or use co-solvents (e.g., DMF) for reactions ( ).
- Stability : Store at room temperature in anhydrous conditions to prevent hydrolysis of ester intermediates ( ).
Advanced Research Questions
Q. How can molecular docking predict the biological activity of this compound?
- Methodology : Dock the compound into target proteins (e.g., enzymes) using software like AutoDock Vina. demonstrates pyrazole derivatives' affinity for kinases and inflammatory targets. Optimize hydrogen bonding between carboxylate groups and active-site residues (e.g., Arg, Lys) .
- Validation : Compare docking scores (e.g., binding energy < -8 kcal/mol) with experimental IC50 values from enzyme inhibition assays ().
Q. What strategies resolve contradictions in reported biological activity data?
- Case Study : If one study reports anti-inflammatory activity but another does not, consider:
- Structural analogs : Minor substituent changes (e.g., Cl vs. CF3) drastically alter bioactivity ( ).
- Assay Conditions : Varying pH or co-solvents (e.g., DMSO concentration) may affect compound stability ( ).
- Meta-Analysis : Cross-reference datasets from (pyrazole-thioamide bioactivity) and (oxadiazole derivatives) to identify structure-activity trends.
Q. How can DFT calculations elucidate electronic properties relevant to catalytic applications?
- Computational Setup : Use Gaussian09 with B3LYP/6-31G(d) basis sets to calculate HOMO-LUMO gaps, electrostatic potentials, and charge distribution ( ).
- Applications : High electron density at carboxylate groups suggests utility as a ligand in metal-organic frameworks (MOFs) or catalysis ( , ).
Q. What synthetic modifications enhance selectivity for target proteins?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
